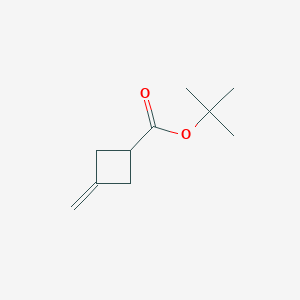
(R)-1-Amino-indan-4-OL
Overview
Description
(R)-1-Amino-indan-4-OL is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a chiral amino alcohol that is used in the synthesis of various organic compounds.
Scientific Research Applications
Plant-Mediated Transformation
The research by Mączka et al. (2019) demonstrates the plant-mediated enantioselective transformation of indan-1-ol. It investigates the ability of plant enzyme systems to reduce and oxidize indan-1-ol and its derivatives, with a focus on achieving high enantiomeric excess of the S-(+)-configuration of the compound. This highlights the potential of using plant-based systems for the stereoselective biotransformation of compounds like (R)-1-Amino-indan-4-OL (Mączka et al., 2019).
Fluorescence Spectroscopy Studies
Le Barbu-Debus et al. (2006) utilized fluorescence spectroscopy to study chiral indan-1-ol and its clusters. The research identified different conformers of the molecule and examined their vibrational modes, contributing to our understanding of the molecular behavior of substances like (R)-1-Amino-indan-4-OL (Le Barbu-Debus et al., 2006).
Infrared Spectroscopy of Hydrates
A study by Le Barbu-Debus et al. (2007) on the jet-cooled complexes of cis-1-amino-indan-2-ol with water, involving laser-induced fluorescence and IR/UV double resonance spectroscopy, provides insights into conformational isomerism and molecular interactions relevant to compounds like (R)-1-Amino-indan-4-OL. The research shows how these compounds form hydrates and the differences in hydrogen bond topologies based on the conformer (Le Barbu-Debus et al., 2007).
Synthetic Approaches to α,β-Diamino Acids
The research by Viso et al. (2011) discusses the synthesis of α,β-diamino acids, which are key structural fragments in biologically active compounds. This review article may provide context for the synthesis and applications of similar structures to (R)-1-Amino-indan-4-OL, emphasizing their role in the synthesis of new molecules and modulation of biological behavior (Viso et al., 2011).
Molecular Recognition via NMR and Fluorescence Spectroscopy
Khanvilkar and Bedekar (2018) explored the use of optically pure compounds for molecular recognition of enantiomers, as detected by NMR or fluorescence spectroscopy. Their findings can be relevant to the study of (R)-1-Amino-indan-4-OL in the context of molecular recognition and analysis (Khanvilkar & Bedekar, 2018).
properties
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKPABLUSNUAP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Amino-indan-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B3365396.png)




![3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B3365434.png)





